![molecular formula C17H23NO4 B5230653 diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
diethyl {[(4-isopropylphenyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate, also known as DIMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H21NO4 and a molecular weight of 311.35 g/mol.
Aplicaciones Científicas De Investigación
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate has shown potential applications in various scientific research fields. It has been used in the synthesis of novel molecules for drug discovery, as a fluorescent probe for imaging studies, and as a ligand for metal ion coordination chemistry. It has also been studied for its potential use in organic solar cells and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular signaling pathways and gene expression. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and reduce oxidative stress in cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diethyl {[(4-isopropylphenyl)amino]methylene}malonate in lab experiments is its high yield and purity. This makes it a viable option for large-scale production and for use in various research applications. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab. This can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on Diethyl {[(4-isopropylphenyl)amino]methylene}malonate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials for solar cells and other electronic devices. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Conclusion:
In conclusion, Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is a chemical compound that has shown potential applications in various scientific research fields. Its high yield and purity make it a viable option for large-scale production and for use in various research applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Métodos De Síntesis
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can be synthesized through a one-step reaction between ethyl cyanoacetate, isopropylphenylamine, and malonic acid in the presence of a base catalyst. The reaction yields the desired product with a high yield and purity, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
diethyl 2-[(4-propan-2-ylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-21-16(19)15(17(20)22-6-2)11-18-14-9-7-13(8-10-14)12(3)4/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKKXPGIKQIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(propan-2-yl)phenyl]amino}methylidene)propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
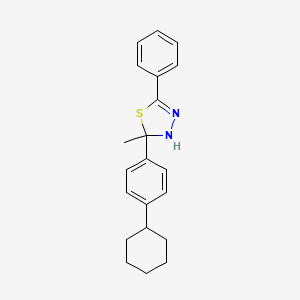
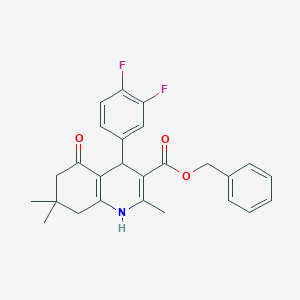
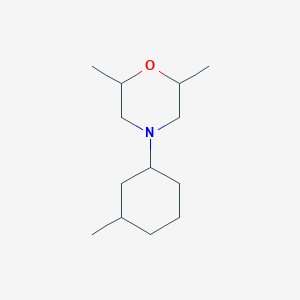
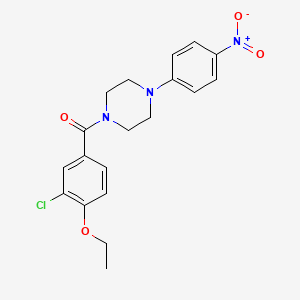
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
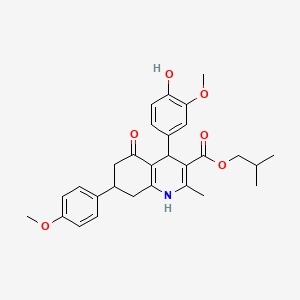
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)